molecular formula C16H14N4O3S2 B4450771 methyl {[8-oxo-6-(2-thienyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}acetate

methyl {[8-oxo-6-(2-thienyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}acetate

Cat. No.: B4450771
M. Wt: 374.4 g/mol
InChI Key: NWXPDEHEEPHVMU-UHFFFAOYSA-N
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Description

Methyl {[8-oxo-6-(2-thienyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}acetate is a synthetic organic compound featuring a unique structure that integrates a thiophene ring with a tetrahydrotriazoloquinazoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl {[8-oxo-6-(2-thienyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}acetate generally involves several steps, including cyclization, sulfenylation, and esterification. A common synthetic route includes the cyclization of a quinazoline derivative with a thiophene compound, followed by oxidation and subsequent thioester formation using methyl iodide. The specific reaction conditions often require controlled temperatures, catalysts, and solvents to optimize yields and purity.

Industrial Production Methods

For industrial-scale production, the process may be scaled up using flow chemistry techniques to ensure consistent quality and efficiency. This typically involves the use of continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs), ensuring that all reactants are evenly mixed and reaction parameters are tightly controlled to maximize output.

Chemical Reactions Analysis

Types of Reactions

Methyl {[8-oxo-6-(2-thienyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}acetate is known to undergo a variety of chemical reactions, including:

  • Oxidation: This reaction can be initiated by oxidizing agents like potassium permanganate or hydrogen peroxide, transforming the compound into its respective sulfoxide or sulfone derivatives.

  • Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of reduced forms of the original molecule.

Common Reagents and Conditions

Common reagents include strong acids and bases for catalysis, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to facilitate desired transformations.

Major Products Formed

Depending on the specific reaction conditions and reagents used, major products from these reactions include sulfoxides, sulfones, substituted derivatives, and various reduced forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, methyl {[8-oxo-6-(2-thienyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}acetate is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.

Biology

Biologically, this compound exhibits potential as a bioactive molecule, showing promise in preliminary studies for its ability to interact with specific enzymes and receptors.

Medicine

In medicine, its derivatives are being researched for potential therapeutic applications, including anti-inflammatory and anticancer activities. The structure allows it to bind selectively to certain biological targets, making it a candidate for drug development.

Industry

Industrially, this compound is valuable in material science for the development of new polymers and nanomaterials, enhancing their properties such as conductivity and stability.

Mechanism of Action

The mechanism by which methyl {[8-oxo-6-(2-thienyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}acetate exerts its effects is largely dependent on its interactions at the molecular level. Typically, it targets specific enzymes or receptors, binding to their active sites and altering their function. This interaction can modulate biological pathways, leading to a range of physiological effects. The pathways involved often include signaling cascades crucial for cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Comparison

Compared to other similar compounds, such as thienyl-substituted quinazolines or other triazoloquinazolines, methyl {[8-oxo-6-(2-thienyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}acetate stands out due to its unique substitution pattern and the presence of the thioester functionality. This gives it distinctive chemical reactivity and biological activity.

Similar Compounds

  • 8-oxo-6-(2-thienyl)quinazoline: Known for its use in various synthetic applications.

  • 5,6,7,8-tetrahydrotriazoloquinazoline: A related structure with different functional groups leading to varied applications.

  • Thienyl-substituted quinazolines: These compounds share the thiophene moiety but have different overall structures and properties.

There you have it, a comprehensive look at this compound

Properties

IUPAC Name

methyl 2-[(8-oxo-6-thiophen-2-yl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S2/c1-23-14(22)8-25-16-18-15-17-11-5-9(13-3-2-4-24-13)6-12(21)10(11)7-20(15)19-16/h2-4,7,9H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXPDEHEEPHVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {[8-oxo-6-(2-thienyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}acetate
Reactant of Route 2
Reactant of Route 2
methyl {[8-oxo-6-(2-thienyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}acetate
Reactant of Route 3
Reactant of Route 3
methyl {[8-oxo-6-(2-thienyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}acetate
Reactant of Route 4
Reactant of Route 4
methyl {[8-oxo-6-(2-thienyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}acetate
Reactant of Route 5
Reactant of Route 5
methyl {[8-oxo-6-(2-thienyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}acetate
Reactant of Route 6
Reactant of Route 6
methyl {[8-oxo-6-(2-thienyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}acetate

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